2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione
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Overview
Description
2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione is a heterocyclic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with an imidazole ring. The presence of both naphthoquinone and imidazole moieties endows the compound with diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione typically involves the condensation of 2-methyl-1-phenyl-1H-imidazole with 1,4-naphthoquinone. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways such as the PI3K/AKT/mTOR pathway, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’- (1,4-Phenylene)bis(1H-naphtho[2,3-d]imidazole-4,9-dione)
- 2-Substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione
Uniqueness
2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione stands out due to its unique combination of naphthoquinone and imidazole moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
4497-76-1 |
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Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-methyl-3-phenylbenzo[f]benzimidazole-4,9-dione |
InChI |
InChI=1S/C18H12N2O2/c1-11-19-15-16(20(11)12-7-3-2-4-8-12)18(22)14-10-6-5-9-13(14)17(15)21/h2-10H,1H3 |
InChI Key |
OEDRMYVGCFCZHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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